Enhanced Aqueous Solubility and Hydrogen-Bonding Capacity Versus 3,5-Dicarboxylate and Dimethyl Analogs
1H-Pyrazole-3,5-dimethanol demonstrates markedly superior aqueous compatibility relative to 3,5-disubstituted pyrazole analogs. The compound is freely soluble in water and polar organic solvents , attributable to its dual primary alcohol groups capable of acting simultaneously as hydrogen-bond donors and acceptors. In contrast, 1H-pyrazole-3,5-dicarboxylic acid requires deprotonation for appreciable aqueous solubility and exhibits pH-dependent speciation, while 3,5-dimethylpyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) are largely hydrophobic and require organic solvents for dissolution. The symmetric placement of -CH₂OH groups at C3 and C5 positions further eliminates regioselectivity issues encountered during N-functionalization of unsymmetrical pyrazoles [1].
| Evidence Dimension | Solubility profile and hydrogen-bonding functionality |
|---|---|
| Target Compound Data | Soluble in water and polar organic solvents; two primary alcohol groups serving as H-bond donors and acceptors |
| Comparator Or Baseline | 1H-Pyrazole-3,5-dicarboxylic acid: pH-dependent solubility; 3,5-Dimethylpyrazole: hydrophobic, requires organic solvents |
| Quantified Difference | Qualitative solubility classification difference; absence of pH-dependent speciation vs. carboxylate analogs |
| Conditions | Ambient laboratory conditions (aqueous and polar organic media) |
Why This Matters
Aqueous solubility enables green chemistry synthesis and biological buffer compatibility without co-solvents, while dual H-bonding capacity expands supramolecular design options unavailable with methyl- or carboxylate-substituted analogs.
- [1] CSIRO Publishing. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. View Source
